molecular formula C4H5N3O B12980457 3-Methyl-1,2,4-triazin-5(2H)-one CAS No. 33449-35-3

3-Methyl-1,2,4-triazin-5(2H)-one

Cat. No.: B12980457
CAS No.: 33449-35-3
M. Wt: 111.10 g/mol
InChI Key: OGHYNCXVOINZLT-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound belonging to the 1,2,4-triazinone family. This scaffold is characterized by a six-membered ring containing three nitrogen atoms and a ketone group at the 5-position. The methyl substitution at the 3-position enhances its stability and modulates electronic properties, making it a versatile intermediate in medicinal and agrochemical research. Derivatives of 1,2,4-triazin-5-ones are noted for their broad biological activities, including herbicidal, antimicrobial, anti-HIV, and anticancer effects . The compound’s synthetic accessibility via reactions such as cyclization of thiocarbohydrazides or hydrazides has facilitated its exploration in drug discovery .

Properties

CAS No.

33449-35-3

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

3-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C4H5N3O/c1-3-6-4(8)2-5-7-3/h2H,1H3,(H,6,7,8)

InChI Key

OGHYNCXVOINZLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-triazin-5(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of methylhydrazine with formamide can lead to the formation of the triazine ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The triazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under the influence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

3-Methyl-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 3-Methyl-1,2,4-triazin-5(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-methyl-1,2,4-triazin-5(2H)-one are influenced by substituents at key positions (e.g., 3-, 4-, and 6-positions). Below is a comparative analysis with structurally related triazinone derivatives:

Structural and Functional Modifications

Compound Name Key Substituents Biological Activity Key Findings
This compound 3-CH₃, 5-ketone Intermediate for anticancer/antimicrobial agents Used as a precursor for triazolo-triazinones (e.g., via hydrazonoyl halide reactions) .
3-Amino-1,2,4-triazin-5(2H)-one 3-NH₂, 5-ketone Fyn kinase inhibition Demonstrated nanomolar IC₅₀ against Fyn kinase; improved binding via amino group .
6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one 3-SH, 6-CH₃ Anticancer Reacted with hydrazonoyl halides to form triazolo-triazinones with antiproliferative activity .
5-Hydroxy-1,2,4-triazin-6(1H)-one 5-OH, 6-ketone D-amino acid oxidase (DAAO) inhibition IC₅₀ values in nanomolar range; metabolically stable (e.g., compound 6b ) .
6-Arylmethyl-3-thioxo-triazinones 3-SH, 6-aryl-CH₂ Antibacterial Synthesized via arylpyruvic acid and thiosemicarbazide; active against Gram-positive bacteria .

Physicochemical and Pharmacokinetic Differences

  • Solubility: The 3-methyl derivative exhibits moderate solubility in polar solvents (e.g., ethanol), whereas thioxo derivatives (e.g., 3-thioxo-1,2,4-triazin-5-ones) show lower solubility due to sulfur’s hydrophobicity .
  • Metabolic Stability: Hydroxy-substituted derivatives (e.g., 5-hydroxy-1,2,4-triazin-6-ones) demonstrate superior metabolic stability in liver microsomes compared to amino or thioxo analogs .
  • Binding Affinity: The 3-amino substitution enhances hydrogen-bonding interactions with kinases (e.g., Fyn), while methyl or thioxo groups prioritize hydrophobic interactions .

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